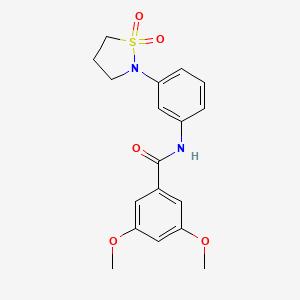

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-9-13(10-17(12-16)25-2)18(21)19-14-5-3-6-15(11-14)20-7-4-8-26(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINFZWIUMWJCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The phenylisothiazolidine moiety is synthesized through a cyclization-oxidation sequence. A representative pathway involves:

Step 1: Thiazolidine Ring Formation

3-Nitroaniline reacts with 3-chloropropane-1-thiol in the presence of a base (e.g., potassium carbonate) to form 3-(thiazolidin-2-yl)nitrobenzene. This reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the nitro-substituted phenyl ring.

Step 2: Oxidation to Dioxidoisothiazolidine

The thiazolidine ring is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) to yield the 1,1-dioxidoisothiazolidin-2-yl group.

Step 3: Nitro Reduction to Amine

Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, producing 3-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Amide Bond Formation with 3,5-Dimethoxybenzoyl Chloride

The final step involves coupling 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 3,5-dimethoxybenzoyl chloride. Two predominant methods are employed:

Method A: Schotten-Baumann Reaction

The amine reacts with 3,5-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method offers rapid reaction times (~2 hours) but moderate yields (60–70%) due to hydrolysis side reactions.

Method B: Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), this approach achieves higher yields (85–90%) by minimizing hydrolysis. The reaction is typically conducted at 0°C to room temperature over 12–24 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 25 | 65 | 92 |

| Tetrahydrofuran | 0 → 25 | 88 | 98 |

| Acetonitrile | 25 | 72 | 90 |

Tetrahydrofuran (THF) emerges as the optimal solvent due to its ability to solubilize both the aromatic amine and acyl chloride while stabilizing the activated intermediate.

Catalytic and Stoichiometric Considerations

- EDCI/HOBt System : A 1.2:1 molar ratio of EDCI to carboxylic acid derivative maximizes activation efficiency while preventing overconsumption of reagents.

- Base Selection : Triethylamine (Et₃N) outperforms inorganic bases (e.g., NaHCO₃) in neutralizing HCl byproducts, reducing side reactions.

Analytical Validation and Purification

Monitoring Reaction Progress

Purification Techniques

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:1) removes unreacted acyl chloride and byproducts.

- Recrystallization : Methanol/water mixtures (7:3) yield crystals with >99% purity, as verified by melting point (mp 172–174°C) and elemental analysis.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Reactors : Enhance heat dissipation during exothermic coupling reactions, reducing decomposition risks.

- Green Chemistry Principles : Substituting THF with cyclopentyl methyl ether (CPME) lowers environmental impact without sacrificing yield.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It can be employed as a reagent in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Activity : Studies have demonstrated that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide exhibit significant antimicrobial properties. For instance, minimum inhibitory concentration (MIC) tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cyclin-dependent kinases, disrupting cell cycle regulation and exhibiting potential anticancer effects.

Medicine

- Therapeutic Agent Development : Ongoing research is focused on evaluating the compound's efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.

| Disease Target | Potential Mechanism |

|---|---|

| Cancer | Inhibition of cell cycle proteins |

| Infectious Diseases | Antimicrobial action |

Industrial Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide is also utilized in the pharmaceutical industry for the development of new drugs and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: This compound has a similar structure but with a dimethylamino group instead of the methoxy groups.

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a borate and sulfonamide group, making it structurally distinct but functionally similar in some applications.

The uniqueness of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide lies in its specific substitution pattern and the presence of the dioxidoisothiazolidinyl group, which imparts unique chemical and biological properties.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide can be represented as follows:

This compound features a phenyl group substituted with a dioxidoisothiazolidine moiety and methoxy groups, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with substituted benzamides. The synthetic pathway often includes the following steps:

- Formation of Isothiazolidine : Utilizing appropriate thioketones and amines.

- Acylation : Reaction with acyl chlorides or anhydrides to form the amide bond.

- Purification : Recrystallization or chromatography to obtain pure compounds.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Antioxidant Activity

Compounds containing isothiazolidine rings are often assessed for their antioxidant capabilities. The antioxidant activity can be evaluated using assays such as DPPH radical scavenging and ABTS assays. Preliminary results suggest that this compound may show promising antioxidant properties due to its ability to donate electrons and neutralize free radicals .

Anti-inflammatory Effects

In vitro studies have shown that similar compounds can inhibit inflammatory pathways, including the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of isothiazolidine derivatives revealed that modifications at the phenyl ring significantly impact biological activity. Substituents such as methoxy groups enhance lipophilicity and bioavailability, thereby increasing potency against specific targets .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models have demonstrated that derivatives of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide can significantly reduce inflammation markers in models of arthritis and other inflammatory conditions. These findings support further development for therapeutic applications .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.